molecular formula C17H20N4O2 B2744060 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide CAS No. 1171414-66-6

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide

Cat. No.: B2744060
CAS No.: 1171414-66-6
M. Wt: 312.373
InChI Key: JWFQKBUSLONTHA-UHFFFAOYSA-N
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Description

The compound “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups. It includes an indole ring, which is a common structure in many natural products and pharmaceuticals, an oxadiazole ring, which is often found in various drugs due to its bioisosteric properties, and an acetamide group, which is a common functional group in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is an oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indole ring is electron-rich and can undergo electrophilic aromatic substitution. The oxadiazole ring can participate in various reactions depending on the substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Enzyme Inhibition

Research has been conducted on the synthesis of novel indole-based oxadiazole scaffolds with varying substitutions, demonstrating their potential as potent urease inhibitors. For instance, a study reported the synthesis of indole oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibited significant in vitro inhibitory potential against the urease enzyme, demonstrating competitive inhibition with low Ki values. The scaffolds showed mild cytotoxicity, suggesting their potential as valuable therapeutic agents in drug design programs (Nazir et al., 2018).

Anti-Diabetic Potential

Another study focused on the antidiabetic potential of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds underwent a series of chemical transformations, resulting in molecules that were tested for their ability to inhibit the α-glucosidase enzyme, a target in diabetes management. Some compounds exhibited potent inhibitory action with IC50 values lower than that of the standard drug acarbose, indicating their potential as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).

Antimicrobial and Antibacterial Activities

Research on 1,3,4-oxadiazole derivatives has also highlighted their antimicrobial and antibacterial properties. For example, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to talented antibacterial activity. This study underscores the potential of oxadiazole-bearing compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Anti-Inflammatory and Analgesic Properties

Furthermore, oxadiazole derivatives have been investigated for their anti-inflammatory and analgesic properties. A research project designed and synthesized novel indomethacin analogs containing the oxadiazole moiety, evaluating them for anti-inflammatory, analgesic, and ulcerogenic properties. The compounds displayed promising anti-inflammatory activity with significantly reduced gastrointestinal ulcerogenicity, suggesting their potential as safer anti-inflammatory agents (Bhandari et al., 2010).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid were also studied, revealing that these compounds act as mixed-type inhibitors, forming a protective layer on the steel surface. This research opens avenues for the use of oxadiazole derivatives in industrial applications to prevent corrosion (Ammal et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the Material Safety Data Sheet (MSDS) for the compound .

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)13-9-21(10-15(22)18-11(2)3)14-8-6-5-7-12(13)14/h5-9,11H,4,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQKBUSLONTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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